molecular formula C15H21N5O4S B2772616 3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034605-45-1

3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2772616
CAS No.: 2034605-45-1
M. Wt: 367.42
InChI Key: TYWCIUZGBHIFNA-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Hypoglycemic Activity

A study by Oguchi et al. (2000) focused on the design and synthesis of a series of imidazopyridine thiazolidine-2,4-diones, which includes compounds structurally similar to the one . These compounds were evaluated for their hypoglycemic activity, particularly in the context of diabetes treatment, and showed promising results in in vitro tests and in vivo studies using genetically diabetic mice (Oguchi et al., 2000).

Synthesis and Biological Activity as Antiulcer Agents

Research by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antisecretory and cytoprotective antiulcer agents. These compounds demonstrated good cytoprotective properties, although they did not display significant antisecretory activity (Starrett et al., 1989).

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with antimicrobial properties. These compounds exhibited good activity against gram-positive bacteria, but were less effective against gram-negative bacteria. They also showed excellent antifungal activity, outperforming some commercially available drugs in certain tests (Prakash et al., 2011).

Cancer Efflux Pump Inhibition

A study by Żesławska et al. (2019) examined the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives. These compounds showed potent inhibitory action on the ABCB1 pump and significant cytotoxic and antiproliferative properties in cancer cells, especially in multidrug resistance cells (Żesławska et al., 2019).

Corrosion Inhibition

Yadav et al. (2015) investigated the use of thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. These compounds showed increased inhibition efficiency with rising concentration and obeyed the Langmuir adsorption isotherm (Yadav et al., 2015).

Antitumor Activity

El-Sayed et al. (2018) designed and synthesized new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione, evaluating their antitumor activity. The study found several compounds with remarkable broad-spectrum cytotoxic potency, providing a template for further optimization in cancer treatment (El-Sayed et al., 2018).

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-10-13(25-17-16-10)14(22)18-5-3-11(4-6-18)20-9-12(21)19(15(20)23)7-8-24-2/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWCIUZGBHIFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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